molecular formula C9H14O3 B1429696 Methyl 1-propanoylcyclobutane-1-carboxylate CAS No. 1432679-16-7

Methyl 1-propanoylcyclobutane-1-carboxylate

Cat. No.: B1429696
CAS No.: 1432679-16-7
M. Wt: 170.21 g/mol
InChI Key: QZNFQXSQENWWNE-UHFFFAOYSA-N
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Description

Methyl 1-propanoylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C₉H₁₄O₃. It is a cyclobutane derivative, characterized by a propanoyl group and a carboxylate ester group attached to the cyclobutane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize methyl 1-propanoylcyclobutane-1-carboxylate involves the esterification of 1-propanoylcyclobutane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Cyclization Reaction: Another approach involves the cyclization of a suitable precursor, such as a 1,3-diketone, followed by esterification. This method may require specific catalysts and reaction conditions to achieve the desired cyclobutane ring formation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1-propanoylcyclobutane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: Methyl 1-propanoylcyclobutane-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex cyclobutane-containing molecules. It serves as a precursor for various functionalized derivatives, which are valuable in synthetic chemistry.

Biology and Medicine: In biological research, this compound may be used to study the effects of cyclobutane derivatives on biological systems. Its unique structure allows for the exploration of its interactions with enzymes and other biomolecules.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 1-propanoylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclobutane ring and functional groups enable it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: Methyl 1-propanoylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of strained ring systems and in studies of ring strain and reactivity.

Properties

IUPAC Name

methyl 1-propanoylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-7(10)9(5-4-6-9)8(11)12-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNFQXSQENWWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194420
Record name Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-16-7
Record name Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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